molecular formula C13H7Cl3O2 B6365172 2-Chloro-5-(2,3-dichlorophenyl)benzoic acid, 95% CAS No. 1261898-45-6

2-Chloro-5-(2,3-dichlorophenyl)benzoic acid, 95%

Cat. No. B6365172
CAS RN: 1261898-45-6
M. Wt: 301.5 g/mol
InChI Key: VHQVUBYSRQEUAE-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,3-dichlorophenyl)benzoic acid, 95% (2,3-DCPBA) is a common organic compound that is used in various scientific applications. It is a colorless crystalline solid that has a melting point of 178-179°C. This compound is an aromatic acid that is derived from chlorobenzene and has a molecular weight of 261.97 g/mol. It is widely used in research laboratories for various applications, such as synthesis, drug development, and biochemical studies.

Scientific Research Applications

2-Chloro-5-(2,3-dichlorophenyl)benzoic acid, 95% is widely used in research laboratories for various scientific applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of new drugs, as well as in the study of biochemical pathways. Additionally, it is used as a reagent for the synthesis of organic molecules and for the analysis of proteins and other macromolecules.

Mechanism of Action

2-Chloro-5-(2,3-dichlorophenyl)benzoic acid, 95% is an aromatic acid that is derived from chlorobenzene. It acts as an electrophilic reagent that can be used to form carbon-carbon bonds. It can react with nucleophiles, such as amines, alcohols, and thiols, to form new compounds. Additionally, it can react with carbonyl compounds, such as ketones and aldehydes, to form new compounds.
Biochemical and Physiological Effects
2-Chloro-5-(2,3-dichlorophenyl)benzoic acid, 95% has been studied for its potential biological effects. It has been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines. Additionally, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. It has also been shown to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2,3-dichlorophenyl)benzoic acid, 95% is a useful reagent for organic synthesis and biochemical studies. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and can be purchased in bulk. However, it is a hazardous material and should be handled with care. It can irritate the skin and eyes and should be used in a well-ventilated area.

Future Directions

2-Chloro-5-(2,3-dichlorophenyl)benzoic acid, 95% has a wide range of potential applications in research laboratories. In the future, it could be used to synthesize new drugs and agrochemicals. Additionally, it could be used to study the biochemical pathways of various diseases, such as cancer and Alzheimer's disease. It could also be used to study the effects of environmental toxins on human health. Additionally, it could be used to develop new analytical techniques for the detection of proteins and other macromolecules.

Synthesis Methods

2-Chloro-5-(2,3-dichlorophenyl)benzoic acid, 95% can be synthesized by two methods: direct chlorination of benzene and the Friedel-Crafts acylation of chlorobenzene. The direct chlorination method involves the reaction of benzene with chlorine gas in the presence of a catalyst, such as ferric chloride. The Friedel-Crafts acylation method involves the reaction of chlorobenzene with an acyl chloride, such as acetic anhydride, in the presence of a Lewis acid, such as aluminum chloride.

properties

IUPAC Name

2-chloro-5-(2,3-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQVUBYSRQEUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681306
Record name 2',3',4-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261898-45-6
Record name 2',3',4-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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